Methyl 3-iso-propoxyphenyl sulfide
Overview
Description
Methyl 3-iso-propoxyphenyl sulfide is an organic compound with the molecular formula C10H14OS It is characterized by the presence of a sulfide group attached to a phenyl ring, which is further substituted with a methyl group and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-iso-propoxyphenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 3-iso-propoxyphenyl magnesium bromide with methyl sulfide. This Grignard reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this method, 3-iso-propoxyphenyl boronic acid is reacted with methyl sulfide in the presence of a palladium catalyst and a suitable base, such as potassium carbonate, under mild conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize the synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iso-propoxyphenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of sulfides to thiols.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids, such as sulfuric acid or nitric acid, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
Scientific Research Applications
Methyl 3-iso-propoxyphenyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of sulfide-containing compounds on biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-iso-propoxyphenyl sulfide involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the sulfide group is converted to a sulfoxide or sulfone through the transfer of oxygen atoms from the oxidizing agent. This process involves the formation of intermediate species and the rearrangement of electrons within the molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl phenyl sulfide: Similar structure but lacks the isopropoxy group.
Ethyl 3-iso-propoxyphenyl sulfide: Similar structure but with an ethyl group instead of a methyl group.
3-iso-propoxyphenyl sulfide: Lacks the methyl group.
Uniqueness
Methyl 3-iso-propoxyphenyl sulfide is unique due to the presence of both a methyl group and an isopropoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and properties, making it distinct from other sulfide-containing compounds.
Properties
IUPAC Name |
1-methylsulfanyl-3-propan-2-yloxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8(2)11-9-5-4-6-10(7-9)12-3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWCZKAPHSFDQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC=C1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276974 | |
Record name | 1-(1-Methylethoxy)-3-(methylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79128-09-9 | |
Record name | 1-(1-Methylethoxy)-3-(methylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79128-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methylethoxy)-3-(methylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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